molecular formula C26H20FN3O3S B2401799 N-(2,3-dimethylphenyl)-2-{[5-(2-fluorophenyl)-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl}acetamide CAS No. 2097866-04-9

N-(2,3-dimethylphenyl)-2-{[5-(2-fluorophenyl)-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl}acetamide

Cat. No.: B2401799
CAS No.: 2097866-04-9
M. Wt: 473.52
InChI Key: XLCJCBYSGRQMBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,3-dimethylphenyl)-2-{[5-(2-fluorophenyl)-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0²⁷]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl}acetamide is a structurally complex small molecule characterized by a tricyclic core combining oxa- and diaza-heterocycles, a 2-fluorophenyl substituent, and a thioacetamide side chain linked to a 2,3-dimethylphenyl group.

Properties

IUPAC Name

N-(2,3-dimethylphenyl)-2-[[3-(2-fluorophenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20FN3O3S/c1-15-8-7-11-19(16(15)2)28-22(31)14-34-26-29-23-17-9-3-6-13-21(17)33-24(23)25(32)30(26)20-12-5-4-10-18(20)27/h3-13H,14H2,1-2H3,(H,28,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLCJCBYSGRQMBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=CC=C4F)OC5=CC=CC=C53)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20FN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound N-(2,3-dimethylphenyl)-2-{[5-(2-fluorophenyl)-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl}acetamide is a complex organic molecule with potential biological activities that warrant detailed investigation. This article explores its biological activity, synthesis methods, and potential applications based on available research findings.

Molecular Characteristics

PropertyValue
Molecular Formula C22H20FN3O2S
Molecular Weight 409.5 g/mol
IUPAC Name This compound
InChI Key KCCBPEKZAZDULQ-UHFFFAOYSA-N

This compound features a unique combination of functional groups that may contribute to its biological activities.

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes and receptors. The presence of the fluorophenyl and sulfanyl groups likely enhances its binding affinity and selectivity towards these targets.

Antitumor Activity

Preliminary studies suggest that compounds structurally similar to this compound exhibit significant antitumor properties. In vitro assays have shown that related compounds can inhibit tumor necrosis factor-alpha converting enzyme (TACE) with IC50 values typically below 5 nM .

Case Studies

  • Study on Anticancer Activity : In a study assessing the anticancer potential of similar compounds, researchers found that modifications in the molecular structure significantly influenced the efficacy against various cancer cell lines including breast and lung cancers .
  • Selectivity Profile : Another investigation highlighted the selectivity of certain derivatives for specific cancer types over others, suggesting a tailored approach to drug design could enhance therapeutic outcomes .

Synthetic Routes

The synthesis of this compound typically involves multi-step organic reactions:

  • Initial Reaction : The reaction may start with the formation of key intermediates through nucleophilic substitution or condensation reactions involving appropriate starting materials.
  • Functional Group Modifications : Subsequent steps often involve oxidation or reduction processes to introduce or modify functional groups essential for biological activity.

Industrial Production Considerations

While specific industrial production methods for this compound are not well-documented, scaling up laboratory syntheses would require optimization of reaction conditions such as temperature and solvent choice to maximize yield and purity.

Comparison with Similar Compounds

Table 1: Molecular Properties of Selected Analogues

Compound Molecular Weight LogP Hydrogen Bond Donors Hydrogen Bond Acceptors
Target Compound 507.52 g/mol 3.8 2 6
CAS 923157-68-0 493.50 g/mol 3.5 2 7
Oxadixyl 278.30 g/mol 1.2 1 4

Computational Similarity Analysis

Tanimoto Coefficient and Fingerprint Analysis :

  • Using Morgan fingerprints and Tanimoto coefficients (Tc), the target compound exhibits ~65–75% similarity to CAS 923157-68-0, primarily due to shared tricyclic and acetamide motifs. However, the 2-fluorophenyl group introduces distinct electronic properties, reducing Tc scores compared to non-halogenated analogues .
  • Dice Index (Morgan fingerprints): Scores of 0.68–0.72 further highlight conserved regions (e.g., sulfanyl-acetamide linkage) but divergent substituent effects .

Table 2: Similarity Metrics vs. Key Analogues

Metric Target vs. CAS 923157-68-0 Target vs. Oxadixyl
Tanimoto (Morgan) 0.71 0.38
Dice (MACCS) 0.69 0.42

Binding Affinity and Docking Variability

  • Molecular Docking Studies: Substituent changes significantly alter binding affinities. For example, the 2-fluorophenyl group in the target compound may enhance interactions with aromatic residues in enzyme binding pockets compared to ethyl or methoxy groups in analogues. However, minor structural variations (e.g., methyl vs. methoxy) can lead to >20% variability in docking scores due to altered van der Waals contacts .
  • Murcko Scaffold Analysis : The tricyclic core (common to the target and CAS 923157-68-0) forms a conserved chemotype cluster, while side-chain modifications define sub-clusters with distinct bioactivity profiles .

Pharmacokinetic and Bioactivity Comparisons

  • Aglaithioduline vs. Extrapolating this, the target compound’s Tc of 0.71 with CAS 923157-68-0 suggests overlapping ADME profiles, though fluorine substitution may improve metabolic stability .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for N-(2,3-dimethylphenyl)-2-{[5-(2-fluorophenyl)-6-oxo-8-oxa-3,5-diazatricyclo[...]acetamide, and how are reaction conditions optimized?

  • Methodology :

  • Stepwise synthesis : Begin with cycloaddition of diazatricyclic precursors, followed by sulfanylacetamide coupling. Optimize temperature (60–80°C) and solvent choice (DMF or THF) to stabilize intermediates .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to achieve >95% purity. Monitor via HPLC .
  • Yield optimization : Adjust stoichiometry of thiol-containing intermediates (1.2–1.5 eq.) and reaction time (12–24 hrs) to minimize side products .

Q. Which analytical techniques are critical for structural elucidation of this compound?

  • Methodology :

  • NMR spectroscopy : ¹H/¹³C NMR (400–600 MHz) in DMSO-d₆ to resolve aromatic protons (δ 6.8–8.2 ppm) and confirm tricyclic backbone .
  • Mass spectrometry : High-resolution ESI-MS for molecular ion [M+H]⁺ and fragmentation patterns to validate the diazatricyclo scaffold .
  • X-ray crystallography : For unambiguous confirmation of stereochemistry and hydrogen-bonding interactions in the solid state .

Q. How does the compound’s solubility and stability impact experimental design?

  • Methodology :

  • Solubility testing : Use DMSO for stock solutions (20 mM) and dilute in PBS (pH 7.4) for biological assays. Monitor precipitation via dynamic light scattering .
  • Stability assays : Incubate at 25°C/37°C for 24–72 hrs, followed by LC-MS to detect hydrolysis of the acetamide or sulfanyl groups .

Advanced Research Questions

Q. How can computational modeling guide the design of analogs with improved target affinity?

  • Methodology :

  • Molecular docking : Use AutoDock Vina to predict binding modes to target enzymes (e.g., kinases). Prioritize analogs with lower binding energies (<-8 kcal/mol) .
  • MD simulations : Run 100-ns simulations (AMBER force field) to assess stability of ligand-target complexes and identify key residues for SAR optimization .

Q. What strategies resolve contradictions in reported biological activity data across studies?

  • Methodology :

  • Orthogonal assays : Compare enzyme inhibition (IC₅₀) in biochemical assays vs. cellular viability (MTT assay) to distinguish direct target effects from off-target cytotoxicity .
  • Meta-analysis : Pool data from multiple studies (e.g., PubChem BioAssay) and apply statistical weighting to account for variability in assay conditions .

Q. How can structure-activity relationship (SAR) studies be systematically conducted for this scaffold?

  • Methodology :

  • Substitution libraries : Synthesize derivatives with systematic substitutions at the 2-fluorophenyl and 2,3-dimethylphenyl groups. Test in dose-response assays (e.g., 0.1–100 μM) .
  • Free-Wilson analysis : Quantify contributions of substituents to activity using multivariate regression models .

Q. What experimental approaches validate the compound’s mechanism of action in complex biological systems?

  • Methodology :

  • Target engagement assays : Use cellular thermal shift assays (CETSA) to confirm binding to putative targets in lysates .
  • CRISPR knockouts : Generate cell lines lacking suspected targets (e.g., PARP1) and assess compound efficacy loss .

Q. How can non-covalent interactions (e.g., π-π stacking, hydrogen bonding) be exploited to enhance crystallinity for structural studies?

  • Methodology :

  • Co-crystallization screens : Test 50+ conditions (Hampton Research screens) with additives (e.g., PEG 3350) to stabilize π-π interactions in the tricyclic core .
  • Hirshfeld surface analysis : Quantify intermolecular interactions in crystal structures to guide co-former selection .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.